Cas no 141106-53-8 (3-(4-fluorophenyl)benzenethiol)

3-(4-fluorophenyl)benzenethiol structure
141106-53-8 structure
Product name:3-(4-fluorophenyl)benzenethiol
CAS No:141106-53-8
MF:C12H9FS
Molecular Weight:204.263
MDL:MFCD06201759
CID:2625723
PubChem ID:2759150

3-(4-fluorophenyl)benzenethiol 化学的及び物理的性質

名前と識別子

    • 4'-Fluorobiphenyl-3-thiol
    • 141106-53-8
    • 4'-Fluoro-[1,1'-biphenyl]-3-thiol
    • SCHEMBL15572100
    • 3-(4-Fluorophenyl)thiophenol
    • FS-6268
    • 3-(4-fluorophenyl)benzenethiol
    • CS-0337364
    • AKOS026670652
    • MDL: MFCD06201759
    • インチ: InChI=1S/C12H9FS/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H
    • InChIKey: GFZKWDDPZFJWHP-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC(=C1)S)C2=CC=C(C=C2)F

計算された属性

  • 精确分子量: 204.04089962g/mol
  • 同位素质量: 204.04089962g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 175
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 1Ų

3-(4-fluorophenyl)benzenethiol Security Information

3-(4-fluorophenyl)benzenethiol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB167401-5 g
3-(4-Fluorophenyl)thiophenol, 96%; .
141106-53-8 96%
5g
€1406.20 2023-06-23
Alichem
A011011829-250mg
4'-Fluorobiphenyl-3-thiol
141106-53-8 97%
250mg
494.40 USD 2021-07-04
Alichem
A011011829-500mg
4'-Fluorobiphenyl-3-thiol
141106-53-8 97%
500mg
831.30 USD 2021-07-04
A2B Chem LLC
AX99091-5g
4'-Fluoro-[1,1'-biphenyl]-3-thiol
141106-53-8 97%
5g
$2831.00 2024-04-20
Ambeed
A511704-1g
4'-Fluoro-[1,1'-biphenyl]-3-thiol
141106-53-8 95+%
1g
$396.0 2024-04-24
abcr
AB167401-1g
3-(4-Fluorophenyl)thiophenol, 96%; .
141106-53-8 96%
1g
€1621.70 2025-02-20
abcr
AB167401-5g
3-(4-Fluorophenyl)thiophenol, 96%; .
141106-53-8 96%
5g
€1406.20 2023-09-15
Crysdot LLC
CD12145224-5g
4'-Fluoro-[1,1'-biphenyl]-3-thiol
141106-53-8 95+%
5g
$1177 2024-07-23
Alichem
A011011829-1g
4'-Fluorobiphenyl-3-thiol
141106-53-8 97%
1g
1,564.50 USD 2021-07-04
abcr
AB167401-1 g
3-(4-Fluorophenyl)thiophenol, 96%; .
141106-53-8 96%
1g
€586.20 2023-06-23

3-(4-fluorophenyl)benzenethiol 関連文献

3-(4-fluorophenyl)benzenethiolに関する追加情報

Recent Advances in the Application of 3-(4-Fluorophenyl)benzenethiol (CAS: 141106-53-8) in Chemical Biology and Pharmaceutical Research

The compound 3-(4-fluorophenyl)benzenethiol (CAS: 141106-53-8) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and material science. This aromatic thiol derivative, characterized by a fluorophenyl group, exhibits unique chemical properties that make it a valuable building block for the synthesis of bioactive molecules and functional materials. Recent studies have explored its potential as a key intermediate in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-(4-fluorophenyl)benzenethiol in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs) involved in cancer progression. The researchers utilized this compound as a core scaffold to develop potent inhibitors of the MDM2-p53 interaction, a well-validated target for anticancer therapy. The fluorophenyl moiety was found to enhance binding affinity through favorable hydrophobic interactions with the target protein, while the thiol group allowed for further functionalization via click chemistry approaches.

In the field of materials science, 3-(4-fluorophenyl)benzenethiol has shown promise as a surface modifier for gold nanoparticles (AuNPs). A recent publication in ACS Nano (2024) reported that this compound forms stable self-assembled monolayers (SAMs) on AuNPs, imparting both chemical stability and biological functionality. The fluorinated aromatic system was shown to improve the stability of the SAMs under physiological conditions, making these functionalized nanoparticles suitable for targeted drug delivery applications. The thiol group's strong affinity for gold surfaces enabled precise control over nanoparticle surface chemistry.

Pharmacokinetic studies have revealed interesting properties of 3-(4-fluorophenyl)benzenethiol derivatives. Research published in Drug Metabolism and Disposition (2023) investigated the metabolic fate of several thiol-containing drug candidates derived from this scaffold. The presence of the fluorine atom was found to significantly influence the compounds' metabolic stability, with the 4-fluorophenyl group demonstrating reduced susceptibility to oxidative metabolism compared to non-fluorinated analogs. This finding has important implications for the design of more stable drug candidates with improved pharmacokinetic profiles.

Recent advances in synthetic methodology have expanded the utility of 3-(4-fluorophenyl)benzenethiol in medicinal chemistry. A 2024 report in Organic Letters described a novel palladium-catalyzed cross-coupling reaction that enables efficient functionalization of this scaffold at both the thiol and aromatic positions. This methodology has opened new avenues for the rapid generation of diverse compound libraries based on this core structure, facilitating structure-activity relationship (SAR) studies in drug discovery programs.

The safety profile of 3-(4-fluorophenyl)benzenethiol has been the subject of recent toxicological investigations. While generally considered safe for laboratory use with proper precautions, a 2023 study in Chemical Research in Toxicology identified potential hepatotoxicity concerns with certain derivatives at high concentrations. These findings underscore the importance of careful structural optimization when developing this scaffold for pharmaceutical applications, particularly with regard to the balance between biological activity and safety.

Looking forward, the unique properties of 3-(4-fluorophenyl)benzenethiol position it as a promising scaffold for continued innovation in chemical biology and drug discovery. Ongoing research is exploring its application in the development of covalent inhibitors, where the thiol group can form reversible bonds with biological targets. Additionally, its potential in radiopharmaceutical chemistry is being investigated, leveraging the fluorine atom for 18F-labeling in PET imaging probes. As synthetic methodologies continue to advance and our understanding of its biological interactions deepens, this compound is likely to remain an important tool in medicinal chemistry for years to come.

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